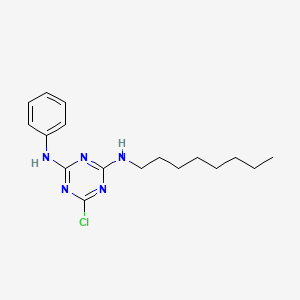![molecular formula C29H30Br2N2O7 B11540206 2,4-Dibromo-6-[(Z)-({2-[5-methyl-2-(propan-2-YL)phenoxy]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11540206.png)
2,4-Dibromo-6-[(Z)-({2-[5-methyl-2-(propan-2-YL)phenoxy]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-6-[(Z)-({2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as bromine atoms, methoxy groups, and an acetamido group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(Z)-({2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate involves multiple steps, including bromination, acylation, and condensation reactions. One common method involves the bromination of a suitable precursor compound using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions . The resulting dibromo compound is then subjected to acylation with 3,4,5-trimethoxybenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,4-Dibromo-6-[(Z)-({2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2,4-Dibromo-6-[(Z)-({2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- 2,4-Dibromo-6-[(Z)-({2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl benzoate
- 2,4-Dibromo-6-[(Z)-({2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 4-methoxybenzoate
Uniqueness
The uniqueness of 2,4-Dibromo-6-[(Z)-({2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of multiple bromine atoms and methoxy groups makes it particularly versatile for various chemical transformations and research purposes.
特性
分子式 |
C29H30Br2N2O7 |
|---|---|
分子量 |
678.4 g/mol |
IUPAC名 |
[2,4-dibromo-6-[(Z)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C29H30Br2N2O7/c1-16(2)21-8-7-17(3)9-23(21)39-15-26(34)33-32-14-19-10-20(30)13-22(31)27(19)40-29(35)18-11-24(36-4)28(38-6)25(12-18)37-5/h7-14,16H,15H2,1-6H3,(H,33,34)/b32-14- |
InChIキー |
HEAQIHMBPBMLFX-LPEPFOFCSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C\C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-3-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11540126.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B11540128.png)
![N'-[(1E)-2-Methylcyclohexylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11540142.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11540149.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11540155.png)

![1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B11540175.png)
![N'-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B11540181.png)
![2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol](/img/structure/B11540187.png)
![2,8-bis(2,4-dimethylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11540191.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(diethylamino)benzyl]butanamide](/img/structure/B11540208.png)
![4-(4-nitrophenyl)-2-{4-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole](/img/structure/B11540211.png)
![N'-[(E)-(4-bromophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11540218.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11540235.png)
